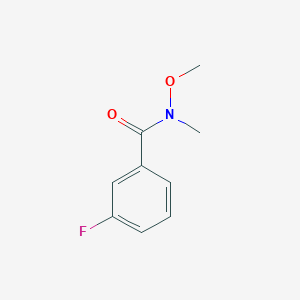

3-Fluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOXEMMAAVCMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611785 | |

| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226260-01-1 | |

| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 3 Fluoro N Methoxy N Methylbenzamide

Established Synthetic Routes for 3-Fluoro-N-methoxy-N-methylbenzamide from Carboxylic Acid Precursors

The most common and well-established methods for the synthesis of this compound begin with 3-fluorobenzoic acid. These methods involve the activation of the carboxylic acid group to facilitate amidation with N,O-dimethylhydroxylamine.

Acyl Chloride Formation and Amidation with N,O-Dimethylhydroxylamine

A traditional and widely used two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with N,O-dimethylhydroxylamine. mychemblog.com

First, 3-fluorobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF), to form 3-fluorobenzoyl chloride. google.comchemicalbook.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene.

The resulting 3-fluorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid formed during the reaction. mychemblog.com This amidation step yields the desired this compound. This method is generally high-yielding but involves the handling of corrosive and moisture-sensitive reagents.

| Step | Reagents | Typical Solvents | Key Considerations |

| Acyl Chloride Formation | 3-fluorobenzoic acid, Thionyl chloride or Oxalyl chloride, cat. DMF | Dichloromethane, Toluene | Use of excess chlorinating agent, removal of byproducts (SO₂, HCl). |

| Amidation | 3-fluorobenzoyl chloride, N,O-Dimethylhydroxylamine HCl, Base (e.g., Pyridine, TEA) | Dichloromethane, Tetrahydrofuran | Anhydrous conditions are crucial. The base is added to neutralize HCl. |

Coupling Reactions Utilizing Activating Agents (e.g., DCC, HOBt, HATU)

To avoid the often harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine can be achieved using a variety of activating agents. wikipedia.org These reagents generate a highly reactive activated ester in situ, which then undergoes nucleophilic attack by the amine.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. peptide.comnih.govbachem.comresearchgate.net The reaction is typically carried out in aprotic solvents such as dichloromethane or N,N-dimethylformamide. A significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely. peptide.com

More advanced and often more efficient coupling reagents include uronium/aminium salts like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). wikipedia.orgmychemblog.com HATU is known for its high reactivity and ability to facilitate even challenging couplings, often resulting in high yields and short reaction times. wikipedia.org These reactions are typically performed in the presence of a non-nucleophilic base like DIPEA.

| Coupling Agent | Additive | Base | Typical Solvents | Advantages | Disadvantages |

| DCC or DIC | HOBt | - | DCM, DMF | Cost-effective, well-established. peptide.com | Formation of urea (B33335) byproduct, potential for side reactions. peptide.com |

| HATU | - | DIPEA | DMF, Acetonitrile | High yields, fast reaction rates, suitable for hindered substrates. wikipedia.orgmychemblog.com | Higher cost, potential for allergic reactions. wikipedia.org |

Application of DMT-MM in Weinreb Amide Synthesis

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is another effective condensing agent for the direct synthesis of Weinreb amides from carboxylic acids. orientjchem.org This reagent offers a simple and efficient one-pot procedure. The reaction proceeds by mixing the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and DMT-MM in a suitable solvent. orientjchem.org DMT-MM activates the carboxylic acid, and the subsequent reaction with the amine proceeds smoothly to give the desired amide. This method is advantageous due to its mild reaction conditions and simple work-up procedure. rsc.orgdiva-portal.org

Palladium-Catalyzed Synthetic Approaches to Substituted N-Methoxy-N-methylbenzamides

In recent years, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of amides, including Weinreb amides. These methods offer alternative synthetic pathways, often with high efficiency and functional group tolerance.

One such approach is the palladium-catalyzed aminocarbonylation of aryl halides. rsc.orgresearchgate.netd-nb.infonih.govrsc.orgmdpi.com In this reaction, an aryl halide (such as 3-fluoroiodobenzene or 3-fluorobromobenzene) is reacted with N,O-dimethylhydroxylamine in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), a base, and a source of carbon monoxide (CO). The CO can be supplied from a cylinder or generated in situ from solid sources like molybdenum hexacarbonyl (Mo(CO)₆). acs.orgorientjchem.org This methodology allows for the direct construction of the benzamide (B126) moiety. Microwave-assisted Heck aminocarbonylation has also been shown to be an effective method for the synthesis of Weinreb amides, offering rapid reaction times. acs.orgorientjchem.org

| Reaction Type | Substrates | Catalyst/Ligand | CO Source | Key Features |

| Aminocarbonylation | 3-fluoroaryl halide, N,O-dimethylhydroxylamine | Pd(OAc)₂ / Xantphos | CO gas or solid source (e.g., Mo(CO)₆) | Direct formation of the amide bond, good functional group tolerance. rsc.orgrsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. numberanalytics.com These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Conditions and Microwave-Assisted Syntheses

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the need for large quantities of solvents, which are often volatile and hazardous. tandfonline.comfigshare.comresearchgate.netrsc.orgbohrium.com The direct reaction of 3-fluorobenzoic acid with N,O-dimethylhydroxylamine in the presence of a suitable coupling agent under solvent-free conditions can be a greener alternative to traditional solution-phase synthesis.

Microwave-assisted organic synthesis (MAOS) is another green chemistry technique that can be applied to the synthesis of this compound. researchgate.netsemanticscholar.orgcsus.edu Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating. acs.orgorientjchem.org The synthesis of Weinreb amides via palladium-catalyzed Heck aminocarbonylation has been successfully performed under microwave conditions. acs.orgorientjchem.org The combination of solvent-free conditions and microwave assistance can lead to highly efficient and environmentally friendly synthetic protocols.

| Green Chemistry Approach | Description | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding or heating the neat reactants. tandfonline.comfigshare.comresearchgate.netrsc.orgbohrium.com | Reduced waste, simplified purification, lower environmental impact. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture, leading to rapid and efficient heating. researchgate.netsemanticscholar.orgcsus.edu | Shorter reaction times, increased yields, improved energy efficiency. acs.orgorientjchem.org |

Manganese(I)-Catalyzed N-Methoxymethylation of Primary Amides

A highly efficient and sustainable catalytic method for the synthesis of N-methoxymethylated amides involves the use of a Manganese(I) catalyst. nih.govrsc.org This approach represents a significant advancement in green chemistry, utilizing methanol (B129727) as both the methoxymethylating agent and the solvent, with the liberation of dihydrogen gas as the sole byproduct. nih.govrsc.org While this method applies to primary amides to yield N-methoxymethyl amides, the core principles are relevant to the broader field of amide functionalization.

The reaction proceeds via an "interrupted borrowing hydrogen" (IBH) strategy. nih.govrsc.org The proposed mechanism begins with the Manganese(I) precatalyst forming a reactive amido-intermediate in the presence of a base. This intermediate activates methanol through metal-ligand cooperation, leading to a methoxy (B1213986) intermediate which then undergoes β-hydride elimination. The resulting carbonyl compound reacts with the primary amide to form an N-methylene amide intermediate. In a key step, methanol acts as a nucleophile, interrupting the typical reduction pathway and leading to the final N-methoxymethyl amide product. rsc.org

This catalytic system demonstrates a broad substrate scope and obviates the need for toxic reagents and multi-step protocols that are common in traditional synthetic routes. nih.govrsc.org The reaction proceeds under benign conditions, highlighting its potential for more sustainable chemical manufacturing. rsc.org For the synthesis of a compound like this compound, a related primary amide, 3-fluorobenzamide, could conceptually be N-methylated and subsequently functionalized, or alternative pathways leveraging similar catalytic principles could be explored.

Table 1: Key Features of Mn(I)-Catalyzed N-Methoxymethylation

| Feature | Description | Reference |

| Catalyst | Manganese(I) PNP pincer complex | nih.govrsc.org |

| Reagent/Solvent | Methanol | nih.govrsc.org |

| Strategy | Interrupted Borrowing Hydrogen (IBH) | nih.govrsc.org |

| Byproduct | Dihydrogen (H₂) | nih.govrsc.org |

| Advantages | Green, sustainable, high atom economy, broad substrate scope | nih.govrsc.org |

Chemo- and Regioselective Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound often requires precise control over chemo- and regioselectivity to install additional functional groups on the aromatic ring. The following sections detail the synthesis of specific bromo- and difluoro-substituted derivatives.

A general and effective method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride. mychemblog.com One common approach is to first convert the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like oxalyl chloride or thionyl chloride. mychemblog.com The resulting 4-bromo-3-fluorobenzoyl chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction and facilitate the amidation.

Alternatively, peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid without isolating the acid chloride intermediate. unito.it Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or activating systems like triphenylphosphine (B44618) and iodine, can efficiently mediate the coupling of 4-bromo-3-fluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride. nih.govchemicalbook.com

Table 2: Representative Synthetic Route for 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide

| Step | Reagents and Conditions | Purpose | Reference |

| Activation | 4-bromo-3-fluorobenzoic acid, Oxalyl chloride or SOCl₂, cat. DMF, in an inert solvent (e.g., CH₂Cl₂) | Conversion of carboxylic acid to the corresponding acyl chloride. | mychemblog.com |

| Amidation | N,O-dimethylhydroxylamine hydrochloride, Base (e.g., Triethylamine or Pyridine), in an inert solvent (e.g., CH₂Cl₂) | Reaction of the acyl chloride with the hydroxylamine (B1172632) to form the Weinreb amide. | mychemblog.com |

The synthesis of 3,5-Difluoro-N-methoxy-N-methylbenzamide has been reported as part of structure-activity relationship studies for novel pharmaceutical agents. The procedure involves the reaction of a commercially available acid chloride with N,O-dimethylhydroxylamine hydrochloride.

The synthesis commences with 3,5-difluorobenzoyl chloride. sigmaaldrich.com In a typical procedure, a solution of N,O-dimethylhydroxylamine hydrochloride in chloroform (B151607) is cooled to 0 °C, and triethylamine is added as a base. The 3,5-difluorobenzoyl chloride is then added dropwise to the cooled mixture. The reaction is initially stirred at 0 °C and then allowed to warm to room temperature to ensure completion. This method provides a direct and high-yielding route to the desired difluorinated Weinreb amide.

Table 3: Synthesis of 3,5-Difluoro-N-methoxy-N-methylbenzamide

| Starting Material | Reagents | Solvent | Temperature |

| 3,5-Difluorobenzoyl chloride | N,O-dimethylhydroxylamine hydrochloride, Triethylamine | Chloroform (CHCl₃) | 0 °C to Room Temperature |

Chemical Transformations and Reaction Mechanisms of 3 Fluoro N Methoxy N Methylbenzamide

Nucleophilic Additions to the Weinreb Amide Moiety of 3-Fluoro-N-methoxy-N-methylbenzamide

The Weinreb amide is a particularly useful functional group in organic synthesis because it can be converted into ketones or aldehydes with high yields. orientjchem.org Its unique reactivity stems from its ability to form stable, five-membered cyclic intermediates upon nucleophilic addition, which prevents the common problem of over-addition that plagues reactions with other carboxylic acid derivatives. orientjchem.orgwisc.edu

The reaction of N-methoxy-N-methylamides with organolithium or Grignard reagents is a well-established and highly efficient method for ketone synthesis. wisc.edursc.org When this compound is treated with an organometallic reagent (R-M), the nucleophilic carbon attacks the electrophilic carbonyl carbon. This addition leads to the formation of a stable metal-chelated tetrahedral intermediate. wisc.edu This intermediate is stable at the reaction temperature and does not collapse to eliminate the methoxide (B1231860) group until an aqueous workup is performed. wisc.edu This stability is crucial as it prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of tertiary alcohols, a common side product in similar reactions with esters or acid chlorides. wisc.edu The subsequent hydrolysis of the intermediate yields the corresponding 3-fluorobenzyl ketone in high yield.

Table 1: Synthesis of Ketones via Nucleophilic Addition to this compound

| Reactant | Reagent (R-M) | Product | Description |

| This compound | Grignard Reagent (e.g., CH₃MgBr) or Organolithium Reagent (e.g., CH₃Li) | 1-(3-fluorophenyl)ethan-1-one | The organometallic reagent adds to the Weinreb amide, forming a stable chelated intermediate which, upon acidic workup, hydrolyzes to the corresponding ketone. |

Similarly to the synthesis of ketones, Weinreb amides are excellent substrates for reduction to aldehydes. wisc.edu The reduction of this compound can be achieved using common hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The reaction proceeds through a similar mechanism involving the formation of a stable chelated intermediate after the delivery of a hydride ion to the carbonyl carbon. wisc.edu This intermediate is stable under the reaction conditions and prevents over-reduction to the corresponding alcohol. eurekaselect.com An acidic or aqueous workup then hydrolyzes the intermediate to release 3-fluorobenzaldehyde. This method provides a reliable pathway to aldehydes from a carboxylic acid derivative. researchgate.net

Table 2: Synthesis of Aldehydes via Hydride Reduction of this compound

| Reactant | Reagent | Product | Description |

| This compound | Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) | 3-Fluorobenzaldehyde | The hydride reagent reduces the Weinreb amide to a stable intermediate, which is hydrolyzed during workup to yield the aldehyde, preventing over-reduction to the alcohol. |

Substitution Reactions on the Benzene (B151609) Ring of this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In the case of this compound, the Weinreb amide functionality is an electron-withdrawing group. However, it is located at the meta-position relative to the fluorine atom. This meta-relationship prevents the delocalization of the negative charge from the site of nucleophilic attack onto the carbonyl oxygen of the amide group. Without this crucial resonance stabilization, the Meisenheimer complex is significantly less stable, and the activation energy for the reaction is prohibitively high under typical SNAr conditions. libretexts.orgyoutube.com Research indicates that for nucleophilic substitution of fluorine to occur, a higher degree of electron deficiency, often provided by multiple fluorine atoms or potent activating groups in the ortho/para positions, is required. ebyu.edu.tr Therefore, this compound is generally not a reactive substrate for SNAr reactions at the fluorine-bearing carbon.

Advanced Coupling Reactions Involving this compound as a Substrate

A modern and efficient transformation involving N-methoxy amides is the iron-catalyzed selective N=S coupling with sulfoxides to produce N-acyl sulfoximines. nih.gov This reaction is significant as sulfoximines are important functional groups in pharmaceutical and materials chemistry. nih.gov The process is catalyzed by an inexpensive and environmentally benign iron salt, such as iron(III) chloride (FeCl₃), and tolerates a wide range of functional groups on both the N-methoxy amide and the sulfoxide (B87167). nih.govacs.org

The proposed mechanism begins with the coordination of the N-methoxy amide to the iron(III) catalyst. nih.gov A base, such as triethylamine (B128534) (Et₃N), facilitates the formation of an Fe-nitrenoid complex. This reactive intermediate is then trapped by the sulfoxide via nucleophilic addition, leading to the formation of the N-acyl sulfoximine (B86345) product and regenerating the iron catalyst. nih.gov Given that the reaction is compatible with both electron-donating and electron-withdrawing groups on the aromatic ring of the N-methoxy amide, this compound is expected to be a viable substrate for this transformation. nih.govacs.org

Table 3: Representative Iron(III)-Catalyzed N=S Coupling Reaction

| N-Methoxy Amide Substrate | Sulfoxide | Product (N-Acyl Sulfoximine) | Reaction Conditions |

| This compound (projected) | Dimethyl sulfoxide (DMSO) | S,S-Dimethyl-N-(3-fluorobenzoyl)sulfoximine | FeCl₃ (catalyst), Et₃N (base), THF (solvent), 90-100 °C, Air nih.govacs.org |

| N-methoxy-4-methylbenzamide | Dimethyl sulfoxide (DMSO) | S,S-Dimethyl-N-(4-methylbenzoyl)sulfoximine | FeCl₃ (catalyst), Et₃N (base), THF (solvent), 90-100 °C, Air acs.org |

| 4-Bromo-N-methoxy-N-methylbenzamide | Diphenyl sulfoxide | S,S-Diphenyl-N-(4-bromobenzoyl)sulfoximine | FeCl₃ (catalyst), Et₃N (base), THF (solvent), 90-100 °C, Air acs.org |

Rhodium(III)-Catalyzed C-H Activation and Cyclization Reactions with Diazooxindoles

A notable transformation involving this compound is its participation in Rhodium(III)-catalyzed C-H activation and subsequent cyclization with 3-diazooxindoles. This reaction provides an efficient route to synthesize structurally complex isochromenoindolones, which are valuable scaffolds in medicinal chemistry. sci-hub.senih.gov The N-methoxy-N-methylamide (Weinreb amide) functional group serves as a competent directing group for the ortho-C-H activation of the benzoyl moiety.

The reaction is catalyzed by a rhodium(III) complex, typically [RhCp*Cl2]2, in the presence of a silver salt co-catalyst such as AgSbF6. The proposed catalytic cycle commences with the coordination of the rhodium catalyst to the amide oxygen, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. This ortho-C-H activation is a key step in the reaction sequence. sci-hub.se

Following the C-H activation, the diazooxindole substrate coordinates to the rhodium center, and subsequent migratory insertion of the rhodium-carbon bond into the carbene, generated from the diazo compound, leads to an expanded seven-membered rhodacycle. sci-hub.se This intermediate then undergoes intramolecular cyclization and reductive elimination to afford the final isochromenoindolone product and regenerate the active rhodium(III) catalyst. sci-hub.se The reaction demonstrates good functional group tolerance, with fluoro-substituted N-methoxybenzamides being suitable substrates. sci-hub.se

Table 1: Reaction Conditions for the Rhodium(III)-Catalyzed Cyclization of this compound with Diazooxindoles

| Parameter | Condition |

| Catalyst | [RhCp*Cl2]2 |

| Co-catalyst | AgSbF6 |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Reactants | This compound, 3-Diazooxindole |

| Product | Substituted Isochromenoindolone |

Hydrolytic Stability and Amide Bond Reactivity

The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, in this compound is generally recognized for its stability towards various nucleophilic reagents and reaction conditions, which makes it a valuable functional group in organic synthesis. This stability is attributed to the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.

However, the amide bond is susceptible to hydrolysis under both acidic and basic conditions, although typically requiring more forcing conditions than esters. The presence of the electron-withdrawing fluorine atom on the benzene ring is expected to influence the electrophilicity of the carbonyl carbon and potentially affect the rate of hydrolysis. Studies on related substituted N-methylbenzamides have shown that the rates of both formation and hydrolysis of N-chloro-N-methylbenzamides are influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

The reactivity of the amide bond in this compound extends beyond simple hydrolysis. The Weinreb amide functionality is primarily utilized for its ability to react with organometallic reagents (e.g., Grignard reagents, organolithiums) to form ketones without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is a cornerstone of its utility in synthesis.

Table 2: General Reactivity of the Amide Bond in N-methoxy-N-methylbenzamides

| Reagent/Condition | Reactivity Outcome |

| Strong Acid/Base with Heat | Hydrolysis to the corresponding carboxylic acid |

| Organometallic Reagents (e.g., RMgX, RLi) | Formation of a ketone (RCOR') |

| Reducing Agents (e.g., LiAlH4, DIBAL-H) | Reduction to the corresponding aldehyde |

| Water (in the presence of Lewis acids) | Potential for in situ hydrolysis |

Applications of 3 Fluoro N Methoxy N Methylbenzamide in Complex Molecule Synthesis

Utility as a Versatile Acylating Agent in Organic Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their ability to act as effective acylating agents in the synthesis of ketones. wisc.edu The reaction of a Weinreb amide with organometallic reagents, such as Grignard or organolithium reagents, proceeds through a stable metal-chelated tetrahedral intermediate. wisc.edu This intermediate prevents the common problem of over-addition, which often leads to the formation of tertiary alcohols when using other carboxylic acid derivatives. wikipedia.org Consequently, Weinreb amides provide a reliable and high-yielding route to ketones. wisc.edu

3-Fluoro-N-methoxy-N-methylbenzamide serves as an excellent precursor for the synthesis of various 3-fluorophenyl ketones. The reaction involves the treatment of the Weinreb amide with a suitable organometallic reagent. The stability of the intermediate ensures that the reaction stops at the ketone stage, providing a clean and efficient transformation. This methodology is applicable to a wide range of organometallic reagents, allowing for the introduction of diverse alkyl, aryl, or vinyl substituents.

For instance, the reaction of this compound with an organometallic reagent (R-M) furnishes the corresponding 3-fluorophenyl ketone in good yield.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Organometallic Reagent (R-M) | 1-(3-fluorophenyl)alkan-1-one |

This controlled acylation is a cornerstone of modern organic synthesis, and this compound provides a valuable entry point to a wide array of fluorinated ketone building blocks.

Precursor for the Synthesis of Fluoro-containing Ketones and Aldehydes

Beyond its use in two-component acylations, this compound is a valuable precursor for the synthesis of more complex fluoro-containing ketones and can also be readily converted to the corresponding aldehyde.

The synthesis of α-chloro or α-fluoro ketones can be achieved through the reaction of N-methoxy-N-methylchloroacetamide with organometallic reagents. google.com While not a direct application of this compound itself, this highlights the utility of the Weinreb amide functionality in preparing halogenated ketones.

Furthermore, the reduction of Weinreb amides to aldehydes is a well-established transformation. wisc.edu Treatment of this compound with a mild reducing agent, such as lithium aluminum hydride (LiAlH₄) at low temperatures, selectively yields 3-fluorobenzaldehyde. wikipedia.orgeurekaselect.com This method offers a reliable alternative to other aldehyde synthesis protocols that may suffer from over-reduction to the corresponding alcohol.

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Grignard Reagent (RMgX) | 3-Fluorophenyl Ketone |

| This compound | Organolithium Reagent (RLi) | 3-Fluorophenyl Ketone |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Fluorobenzaldehyde |

Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of the acyl group in this compound makes it a useful intermediate for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

While direct examples involving this compound are not extensively documented in readily available literature, its positional isomer, 4-Fluoro-N-methoxy-N-methylbenzamide, is known to be utilized in the synthesis of pyridyl heterocycles. chemicalbook.com This suggests that the 3-fluoro isomer would likely undergo similar transformations. The general strategy involves the reaction of the Weinreb amide with an appropriate nitrogen-containing precursor to construct the pyridine ring. The fluorine atom can influence the regioselectivity of the cyclization and modulate the electronic properties of the final heterocyclic product.

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. sapub.orgorganic-chemistry.org The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While not a direct precursor, ketones derived from this compound can serve as the dicarbonyl equivalent in such syntheses. For example, an α-haloketone derived from the Weinreb amide could react with an o-phenylenediamine to form the quinoxaline ring system.

Triazoles are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals. mdpi.comnih.gov The synthesis of triazole derivatives can be achieved through various routes, some of which involve the use of benzamides or their derivatives. For instance, certain synthetic pathways to 1,2,4-triazoles can start from benzamide (B126) precursors. sioc-journal.cn While specific examples utilizing this compound are not prominent, its conversion to other reactive intermediates, such as the corresponding acid chloride or ester, could provide entry into established triazole synthetic routes.

Role in Multi-component Reactions for Complex Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. rug.nl Weinreb amides, due to their versatile reactivity, have the potential to be valuable components in MCRs. While specific MCRs involving this compound are not widely reported, the functional handles it possesses open up possibilities for its inclusion in such reactions. For example, the ketone or aldehyde derived from the Weinreb amide could participate in well-known MCRs like the Ugi or Passerini reactions, leading to the formation of diverse and complex molecular scaffolds. The fluorine atom would also introduce a valuable element for modulating the properties of the resulting compound library. A bifurcated multicomponent synthesis approach has been demonstrated for the synthesis of polycyclic quinazolinones, showcasing the potential of complex reactions involving related benzaldehyde derivatives. researchgate.netacs.org

Derivatives and Analogs of 3 Fluoro N Methoxy N Methylbenzamide in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 3-Fluoro-N-methoxy-N-methylbenzamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the roles of the fluorine atom and other substituents on the benzene (B151609) ring.

Impact of Fluorine Position on Biological Activity

The incorporation of fluorine into small molecules is a widely used strategy in drug design to enhance biological activity. researchgate.netresearchgate.net The position of the fluorine atom on the benzene ring of a benzamide (B126) derivative is a critical determinant of the compound's pharmacological profile. The C-F bond is the strongest in organic chemistry, and fluorine's high electronegativity can alter a molecule's acidity, dipole moment, and metabolic stability. nih.gov

Research on various fluorinated benzazole compounds has demonstrated that the location of the fluoro group significantly governs biological potency. nih.gov For instance, in some series of benzothiazole (B30560) derivatives, placing a fluorine atom at the 2-position (ortho) or 4-position (para) of the benzene ring was found to enhance biological potency. nih.gov Conversely, substitution at the 3-position (meta), as seen in the parent compound, has in some cases led to a loss of activity. nih.gov This highlights the nuanced and context-dependent influence of fluorine's position. The specific interactions of the fluorine atom within a biological target's binding pocket, which are dictated by its position, can lead to these profound differences in efficacy.

Effects of Substituents on the Benzene Ring

Beyond the fluorine atom, the introduction of other substituents onto the benzene ring can systematically modulate a molecule's properties and biological activity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role. For example, a comparative study of N-acylhydrazones with different substituents on the salicylaldehyde-derived portion showed that an electron-withdrawing nitro group and an electron-donating methyl group had distinct effects on the molecule's structural and chemical properties. beilstein-journals.org The electron-withdrawing group was found to strengthen an intramolecular hydrogen bond and significantly affect the phenol's acidity. beilstein-journals.org

Furthermore, substituents can influence a compound's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. Studies on substituted benzamides have shown that placing a substituent at the 3-position can lower the compound's apparent lipophilicity through a combination of steric and electronic effects. nih.gov The strategic placement of various groups allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound to optimize its therapeutic potential. researchgate.netnih.gov

Design and Synthesis of Novel Therapeutic Agents Incorporating the this compound Moiety

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. musechem.commdpi.com The Weinreb amide group (N-methoxy-N-methylamide) is particularly useful in organic synthesis as it allows for the controlled formation of ketones from various organometallic reagents. This chemical versatility, combined with the modulating effects of the fluorine atom, makes this moiety an attractive starting point for developing novel drugs targeting cancer, viral infections, and inflammation.

Anticancer Activity and Mechanisms of Action

The development of novel anticancer agents is a primary focus of medicinal chemistry. The presence of an electron-withdrawing group, such as fluorine, in a molecule has been shown in several studies to increase cytotoxic activity. nih.gov Benzamide derivatives, in particular, are being investigated for their potential as anticancer drugs.

One approach involves designing benzamide derivatives that act as protein kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. A study on novel 4-methylbenzamide (B193301) derivatives containing substituted purines identified compounds with significant inhibitory activity against several cancer cell lines. nih.gov For example, compounds 7 and 10 in the study, which feature two chlorine atoms on a purine (B94841) ring, showed high activity against the K562 and HL-60 leukemia cell lines. nih.gov Compound 7 also demonstrated high activity against the OKP-GS renal carcinoma cell line. nih.gov These compounds were found to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cell division. nih.gov

| Compound | K562 (Leukemia) | HL-60 (Leukemia) | OKP-GS (Renal) |

|---|---|---|---|

| Compound 7 | 2.27 | 1.42 | 4.56 |

| Compound 10 | 2.53 | 1.52 | 24.77 |

| Sorafenib (Reference) | 2.90 | 13.67 | 6.82 |

Antiviral Properties, including against HSV-1 and HIV-1

The search for effective antiviral drugs remains a global health priority. The introduction of fluorine into drug candidates is a known strategy to improve antiviral potency. nih.gov For example, the fluorinated drug Cabotegravir showed improved potency as an anti-HIV agent compared to its non-fluorinated analog. nih.gov

While direct studies on this compound derivatives for antiviral activity are not extensively documented in the provided sources, research into related heterocyclic structures shows promise. Various classes of molecules are being investigated for their ability to inhibit viruses like Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). nih.govnih.gov For instance, peptoid mimics of antimicrobial peptides have demonstrated potent in vitro antiviral activity against HSV-1 by disrupting the viral envelope. nih.gov Other research has evaluated 1,3-disubstituted uracil (B121893) derivatives for their activity against HIV-1, suggesting that specific structural features are important for interacting with the viral reverse transcriptase enzyme. nih.gov These studies underscore the potential for developing novel fluorinated benzamides as antiviral agents, representing a promising avenue for future research.

Anti-inflammatory Effects and COX-II Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. nih.gov Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 has protective functions in the gastrointestinal tract, COX-2 is primarily induced during inflammation. researchgate.net Therefore, designing selective COX-2 inhibitors is a key goal to create anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.netnih.gov

Research has shown that derivatives containing fluorine can be potent and selective COX-2 inhibitors. A study on 1,2,4-triazole-3-carboxylate (B8385096) derivatives found that compounds with a fluoro group at the meta or para position of a phenyl ring exhibited significant COX-2 inhibitory activity. nih.gov Similarly, a series of benzo[d]thiazole analogs bearing fluorine groups at the meta and para positions also showed high COX-2 inhibition. nih.gov In some pyrazolo[4,3-c]cinnoline derivatives, a methoxy (B1213986) group at the para-position of a phenyl ring was suggested to be responsible for higher anti-inflammatory potency. acs.org This collective evidence suggests that the 3-fluoro and N-methoxy moieties present in the this compound scaffold are favorable features for designing novel and selective COX-2 inhibitors.

| Compound Class | Key Structural Feature | COX-2 Inhibition (IC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| Thiazole Derivative (3b) | Diphenyl-amino thiazole | 0.09 µM | 61.66 |

| Benzyloxy Thiazole (4a) | meta-fluorine on phenyl ring | 0.28 µM | 18.6 |

| Celecoxib (Reference) | - | 0.27 µM | 19.7 |

Antituberculosis and Antifungal Activities

There is a significant gap in the scientific literature regarding the evaluation of this compound derivatives for either antituberculosis or antifungal activities. While studies on other fluorinated benzamides have shown promise against Mycobacterium tuberculosis, and various benzamide analogs have been investigated for their antifungal potential, no specific data on the minimum inhibitory concentrations (MICs) or other activity metrics for derivatives of this compound have been reported. Consequently, no data tables of research findings for this specific subclass of compounds can be compiled.

Enzyme Inhibition Studies (e.g., EGFR, BACE1, AChE)

The exploration of this compound analogs as inhibitors of key enzymes such as Epidermal Growth Factor Receptor (EGFR), Beta-secretase 1 (BACE1), and Acetylcholinesterase (AChE) is another area where specific research is lacking. Although the broader class of benzamides has been investigated for inhibitory activity against various enzymes, including AChE and BACE1, and fluorinated compounds are a known scaffold in the development of EGFR inhibitors, no studies have been identified that specifically detail the synthesis and enzymatic inhibition data for derivatives of this compound. Therefore, a data table summarizing the inhibitory concentrations (e.g., IC₅₀ values) for this specific set of analogs cannot be generated.

Computational Chemistry Approaches in Medicinal Chemistry Design

Molecular Docking Studies with Biological Targets

In line with the absence of experimental biological data, there is a corresponding lack of published molecular docking studies for derivatives of this compound against antituberculosis, antifungal, or the specified enzyme targets. While computational methods are a cornerstone of modern drug design, allowing for the prediction of binding affinities and interaction modes, such in silico analyses have not been specifically applied to or reported for this particular series of compounds in the context of the aforementioned biological targets.

ADMET Predictions for Lead Optimization

Similarly, predictive studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound derivatives are not available in the current body of scientific literature. ADMET prediction is a critical step in the optimization of lead compounds to ensure they possess favorable pharmacokinetic and safety profiles. The absence of such computational analyses for this specific compound family means that key parameters like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity remain unevaluated.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Fluoro-N-methoxy-N-methylbenzamide, ¹H, ¹³C, and ¹⁹F NMR spectra collectively offer unambiguous confirmation of its molecular structure.

¹H NMR spectroscopy provides information on the number and types of protons in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the fluorinated benzene (B151609) ring, as well as singlets for the N-methyl and N-methoxy protons. The splitting patterns and coupling constants of the aromatic protons would be characteristic of a 1,3-disubstituted benzene ring, further confirming the positional isomer.

¹³C NMR spectroscopy probes the carbon framework of the molecule. The spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the amide, the aromatic carbons (with their chemical shifts influenced by the fluorine substituent), and the carbons of the N-methyl and N-methoxy groups.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. The spectrum for this compound would exhibit a single resonance, and its chemical shift would be indicative of the fluorine atom's position on the aromatic ring.

While specific, publicly available, detailed spectral data for this compound is limited, the expected chemical shifts can be predicted based on established principles of NMR spectroscopy and data from analogous structures. A Certificate of Analysis from a commercial supplier would typically provide the experimentally determined NMR data confirming the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (HRMS, LC-MS/MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₀FNO₂), the expected exact mass is 183.0696 g/mol . HRMS can confirm the elemental composition and differentiate the compound from others with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This technique is invaluable for identifying and quantifying the compound in complex mixtures and for detailed structural analysis. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation, generating a characteristic fragmentation pattern. The fragmentation of this compound would likely involve cleavage of the amide bond and other characteristic losses, providing further confirmation of its structure.

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Exact Mass | 183.0696 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the methyl groups, C-N stretching of the amide, and C-O stretching of the methoxy (B1213986) group. The presence of the C-F bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is the primary method for assessing its purity. A high-purity sample, essential for research applications, would ideally show a single, sharp peak in the chromatogram under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). The presence of additional peaks would indicate impurities.

As this compound does not possess a chiral center, the resolution of stereoisomers is not applicable. However, HPLC is crucial for separating it from any potential positional isomers that may have formed during its synthesis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and conformational details.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. If a suitable crystal were obtained, the resulting crystallographic data would provide an unambiguous confirmation of the connectivity of the atoms and the substitution pattern on the benzene ring. To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Future Directions and Emerging Research Avenues for 3 Fluoro N Methoxy N Methylbenzamide

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of more efficient and sustainable methods for the synthesis of 3-Fluoro-N-methoxy-N-methylbenzamide and its analogs is a primary focus of future research. While traditional methods for amide bond formation are well-established, novel catalytic systems are being explored to improve yield, reduce waste, and enhance operational simplicity.

Palladium-catalyzed cross-coupling reactions are a promising avenue for the synthesis of fluorinated benzamides. Recent studies have demonstrated the use of palladium catalysts for the direct arylation of benzamides, where the fluoro substituent can act as a directing group, offering regioselective C-H functionalization. rsc.orgcarta-evidence.org Future research will likely focus on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. Furthermore, the exploration of palladium(III) catalysis in fluorination reactions of arylboronic acid derivatives presents a novel approach to introduce fluorine into the benzamide (B126) scaffold. harvard.edunih.gov

Photoredox catalysis, which utilizes visible light to initiate chemical transformations, is another rapidly evolving field with significant potential. sigmaaldrich.com This methodology has been successfully applied to the synthesis of fluorinated aromatic compounds and offers a milder alternative to traditional methods. mdpi.comnih.gov The development of new organic and inorganic photocatalysts could enable the synthesis of this compound and its derivatives through novel radical-based pathways. core.ac.uknih.gov

Biocatalysis is also emerging as a green and highly selective alternative for amide synthesis. researchgate.netrug.nl The use of enzymes, such as amide bond synthetases, could provide an environmentally benign route to this compound, avoiding the need for harsh reagents and protecting groups. rsc.org Future work in this area will involve enzyme discovery and engineering to develop biocatalysts with high activity and specificity for fluorinated substrates. researchgate.net

| Catalytic System | Potential Advantages | Future Research Focus |

| Palladium Catalysis | High regioselectivity, functional group tolerance | Development of more active catalysts, milder reaction conditions |

| Photoredox Catalysis | Mild reaction conditions, novel radical pathways | Design of new photocatalysts, expansion of substrate scope |

| Biocatalysis | High selectivity, environmentally friendly | Enzyme discovery and engineering for fluorinated substrates |

Development of Advanced Derivatization Strategies for Enhanced Bioactivity

The this compound core is a versatile scaffold for the development of new bioactive molecules. Future research will focus on advanced derivatization strategies to explore the chemical space around this core and identify compounds with enhanced biological activity.

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. By systematically synthesizing and testing a series of derivatives, researchers can identify key structural features responsible for potency and selectivity. nih.govacs.org For example, studies on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation have provided detailed insights into the structural requirements for activity. nih.govresearchgate.net Similar SAR studies on derivatives of this compound could lead to the discovery of new therapeutic agents.

High-throughput screening (HTS) coupled with combinatorial chemistry will enable the rapid synthesis and evaluation of large libraries of compounds. This approach can accelerate the discovery of new drug candidates by efficiently exploring a wide range of structural diversity. The development of automated synthesis platforms will be instrumental in generating these compound libraries.

In silico drug design and molecular modeling will play an increasingly important role in guiding the synthesis of new derivatives. By predicting the binding of molecules to biological targets, computational methods can help to prioritize synthetic efforts and design compounds with improved affinity and selectivity.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound and other pharmaceutical intermediates. researchgate.netbohrium.comnih.gov

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents. atomfair.comacs.orgbeilstein-journals.org The integration of in-line analytical techniques, such as NMR spectroscopy, allows for real-time monitoring and optimization of the reaction process. researchgate.net

Automated flow synthesis platforms can further enhance efficiency by enabling the rapid optimization of reaction conditions and the synthesis of compound libraries in a high-throughput manner. researchgate.netbohrium.comatomfair.com These systems can significantly reduce the time required for process development and accelerate the translation of new discoveries from the lab to the market. atomfair.com The scalable production of fluorinated fine chemicals using continuous-flow technology is an active area of research with significant potential for industrial applications. mit.edursc.org

| Technology | Key Benefits | Impact on Production |

| Flow Chemistry | Precise reaction control, improved safety, higher yields | Enables efficient and scalable synthesis |

| Automated Synthesis | High-throughput screening, rapid optimization | Accelerates process development and drug discovery |

| In-line Analytics | Real-time monitoring and control | Ensures product quality and consistency |

Deeper Mechanistic Investigations of Fluorine's Influence on Reactivity

The presence of a fluorine atom in this compound has a profound effect on its chemical and physical properties. A deeper understanding of these effects at a molecular level is crucial for designing new reactions and predicting the behavior of fluorinated molecules.

Computational chemistry and quantum mechanical calculations are powerful tools for investigating the influence of fluorine on molecular structure, electronics, and reactivity. acs.org These methods can provide insights into bond strengths, reaction mechanisms, and conformational preferences, which can be difficult to obtain through experimental studies alone. mdpi.com For example, computational studies can help to rationalize the observed regioselectivity in palladium-catalyzed C-H functionalization reactions.

Advanced spectroscopic techniques, such as 19F NMR spectroscopy, are invaluable for probing the local environment of the fluorine atom and monitoring the progress of reactions involving fluorinated compounds. nih.gov The close interaction between a C-F bond and an amide carbonyl group can be characterized using a combination of crystallographic and spectroscopic methods, providing a greater understanding of the unique effects of fluorine in medicinal chemistry. nih.gov

Kinetic studies can provide quantitative data on reaction rates and help to elucidate reaction mechanisms. By studying the kinetics of reactions involving this compound and its analogs, researchers can gain a better understanding of the role of the fluorine substituent in influencing reactivity. nih.gov

Expanded Applications in Materials Science and Agrochemical Research

While the primary focus of research on this compound has been in medicinal chemistry, its unique properties also make it an attractive building block for applications in materials science and agrochemical research.

In materials science, the incorporation of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. nih.govresearchgate.netnih.govethz.ch Fluorinated polyamides, for example, have been synthesized and shown to possess high transparency and low yellowness index. mdpi.com The benzamide moiety can also be used as a core for the development of novel fluorinated liquid crystals. Future research in this area could explore the use of this compound as a monomer for the synthesis of new high-performance polymers with tailored properties.

In agrochemical research, the introduction of fluorine is a well-established strategy for enhancing the efficacy and modulating the physicochemical properties of pesticides. nih.gov Fluorinated benzamides have been investigated for their insecticidal, fungicidal, and herbicidal activities. ontosight.ainih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.gov The 3-fluoro-substituted benzamide scaffold could be a promising starting point for the discovery of new crop protection agents with improved performance and environmental profiles.

| Field | Potential Applications | Research Directions |

| Materials Science | High-performance polymers, liquid crystals | Synthesis of novel fluorinated monomers and polymers |

| Agrochemicals | Insecticides, fungicides, herbicides | Discovery of new bioactive compounds with improved efficacy |

The continued exploration of these future directions and emerging research avenues will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Fluoro-N-methoxy-N-methylbenzamide?

- Methodological Answer : Synthesis typically involves coupling 3-fluorobenzoic acid derivatives with N-methoxy-N-methylamine. A two-step protocol is effective:

Acid Chloride Formation : React 3-fluorobenzoic acid with oxalyl chloride and catalytic DMF in dichloromethane (DCM) at 0°C, followed by warming to room temperature.

Amide Coupling : Add N-methoxy-N-methylamine under biphasic conditions (e.g., EtOAC/H₂O) with a base (e.g., K₂CO₃) to neutralize HCl byproducts. Low temperatures (-50°C) minimize side reactions .

Key Considerations : Use coupling agents like DCC/HOBt for efficiency, and monitor reaction progress via TLC or LC-MS.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Hazard assessments for structurally similar benzamides indicate:

- Mutagenicity : Ames II testing showed lower mutagenicity compared to other anomeric amides but requires precautions equivalent to handling benzyl chloride .

- Decomposition : Differential Scanning Calorimetry (DSC) reveals thermal instability; avoid heating beyond 100°C .

- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .

Q. How can the molecular structure of this compound be validated post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm substituent positions (e.g., fluorine at C3, methoxy and methyl groups on the amide nitrogen).

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and detect polymorphism (e.g., positional disorder in fluorine/amide groups) .

Advanced Research Questions

Q. How does fluorine substitution influence crystallization and polymorphism in this compound?

- Methodological Answer : Fluorine's electronegativity and size can induce positional disorder during crystallization. For example, in 3-Fluoro-N-(3-fluorophenyl)benzamide:

- Form I (Monoclinic, C2/c): Centrosymmetric packing with N–H···O hydrogen bonds.

- Form II (Noncentrosymmetric, P21): Weak C–H···F/F···F interactions alter packing .

Experimental Design : Screen solvents (e.g., DCM, EtOH) at varying cooling rates. Characterize polymorphs via SC-XRD and DSC to map thermal stability.

Q. What strategies optimize coupling reactions for high-purity this compound?

- Methodological Answer :

- Reagent Selection : Use DCC/HOBt or EDCl/HOAt to suppress racemization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while EtOAC improves biphasic separation .

- Temperature Control : Maintain ≤0°C during acid chloride formation to prevent decomposition .

Troubleshooting : If yields are low, replace hygroscopic bases (e.g., Na₂CO₃) with polymer-supported alternatives.

Q. How can discrepancies in mutagenicity data among fluorinated benzamides be resolved?

- Methodological Answer : Conduct comparative Ames testing with structural analogs (e.g., 3-Fluoro vs. 4-Fluoro derivatives). In one study, 3-Fluoro-N-alkoxybenzamides exhibited 50% lower mutagenicity than 4-substituted variants due to steric hindrance at the mutagenic N-acyloxy site . Cross-reference with computational models (e.g., DFT for electrophilicity analysis) to rationalize trends.

Q. Which analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

- SC-XRD : Resolve space group symmetry (e.g., C2/c vs. P21) and hydrogen-bonding networks.

- DSC : Identify endothermic peaks corresponding to polymorph-specific melting points.

- FT-IR : Detect subtle shifts in N–H stretching (3200–3400 cm⁻¹) due to varying H-bond strengths .

Case Study : In a related compound, Form I decomposed at 120°C, while Form II showed stability up to 150°C .

Data Contradiction Analysis

- Example : Mutagenicity data for this compound may conflict with structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.